molecular formula C8H6Cl2O2 B11715090 2',6'-Dichloro-2-hydroxyacetophenone

2',6'-Dichloro-2-hydroxyacetophenone

Cat. No.: B11715090
M. Wt: 205.03 g/mol
InChI Key: FFBWGIPPOPTJSK-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 2’ and 6’ positions, and a hydroxyl group is attached to the 2 position of the phenyl ring. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,6’-Dichloro-2-hydroxyacetophenone can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Another method involves the hydrolysis of 8-acetyl-4-methyl-umbelliferone with aqueous sodium hydroxide solution at reflux . This method provides a moderate yield of the desired product.

Industrial Production Methods

In industrial settings, the production of 2’,6’-Dichloro-2-hydroxyacetophenone often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenones with various functional groups.

Scientific Research Applications

2’,6’-Dichloro-2-hydroxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dichloro-2-hydroxyacetophenone is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6Cl2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2

InChI Key

FFBWGIPPOPTJSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CO)Cl

Origin of Product

United States

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